(2-Methyl-pyridin-3-yl)-methanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyridine derivatives has been explored in various studies. For instance, the monomer 2-(pyridin-2-yl)ethyl methacrylate was synthesized and used as a protecting group for methacrylic acid (MAA), which could be removed post-polymerization either chemically under alkaline conditions or thermally . Although this does not directly describe the synthesis of “(2-Methyl-pyridin-3-yl)-methanol,” it provides insight into the chemical manipulation of pyridine-containing compounds.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex, as seen in the study of bis[3-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-yl] selenide methanol hemisolvate, which features a methanol molecule of solvation and demonstrates various dihedral angles between pyrazole and pyridine rings . This suggests that “(2-Methyl-pyridin-3-yl)-methanol” may also exhibit interesting structural characteristics, potentially influencing its reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of pyridine derivatives in the presence of methanol has been documented. For example, the methanolysis of pyridine-2-carbonitrile in the coordination sphere of copper(II), cobalt(II), and nickel(II) led to the formation of complexes with O-methyl-pyridine-2-carboximidate as a ligand . Additionally, the photo-methoxylation of methyl 2-pyridinecarboxylate in acidic methanol is influenced by the presence of substituted pyridines , and the UV-irradiation of methyl 4-pyridinecarboxylate in methanol can result in methoxylation at different positions depending on the atmosphere . These studies highlight the potential reactivity of “(2-Methyl-pyridin-3-yl)-methanol” in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure. The calorimetric investigation of hydrogen bonding in binary mixtures containing pyridine and its methyl-substituted derivatives with methanol revealed that dissolution of methanol is an exothermic process, and the presence of methyl groups affects the enthalpy of solution . This suggests that “(2-Methyl-pyridin-3-yl)-methanol” may have specific thermodynamic properties related to its interactions with other molecules.
Wissenschaftliche Forschungsanwendungen
-
1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
-
2-(3,4-diphenyl thiazol-2(3H)-ylidene) -3-oxo-N-(pyridin-2-yl)butanamide
-
1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
- Application: This compound is an intermediate in the synthesis of Etoricoxib, a medication used for pain and arthritis .
- Method: The synthesis involves a series of chemical reactions, starting with the bromination of a phenyl group, followed by a nucleophilic displacement and addition .
- Results: The end product, Etoricoxib, is a widely used medication for pain and arthritis .
-
(2-Methyl-pyridin-3-yl)-hydrazine dihydrochloride
-
(S)-3-(1-Methyl-2-pyrrolidinyl)pyridine
-
Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
- Application: This process is used for preparing an intermediate of the synthesis of Etoricoxib .
- Method: The reaction is conducted in organic solvent such as toluene, xylene, alcohols or in ether solvents such as dioxane and THF, Me-THF, DMF, DMSO and N-methylpyrrolidone (NMP) .
- Results: The end product is an intermediate of the synthesis of Etoricoxib .
-
N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)-pivalamide
-
(S)-3-(1-Methyl-2-pyrrolidinyl)pyridine
Safety And Hazards
Eigenschaften
IUPAC Name |
(2-methylpyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-7(5-9)3-2-4-8-6/h2-4,9H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMLMDSFLIHHSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20307124 | |
Record name | (2-Methyl-pyridin-3-yl)-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20307124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-pyridin-3-yl)-methanol | |
CAS RN |
56826-61-0 | |
Record name | 56826-61-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187783 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Methyl-pyridin-3-yl)-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20307124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methylpyridin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.